molecular formula C11H10N2O3S B2889879 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol CAS No. 339108-29-1

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol

Cat. No.: B2889879
CAS No.: 339108-29-1
M. Wt: 250.27
InChI Key: WSKMVHBZGFCXJT-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a methylsulfonyl group

Scientific Research Applications

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures, such as purines and pyrimidines, play crucial roles in nucleotide biosynthesis . Therefore, it’s plausible that this compound could influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as selexipag, have been studied . These studies could provide insights into the potential ADME properties of this compound, but direct studies on this specific compound are needed to confirm its pharmacokinetic properties.

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory and antimicrobial effects . This suggests that this compound may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can influence the efficacy and stability of many chemical compounds . Therefore, it’s plausible that similar factors could influence the action of this compound.

Safety and Hazards

The safety and hazards of a compound would depend on its specific structure and properties. For example, compounds with a methylsulfonyl group can be harmful if swallowed and cause skin and eye irritation .

Future Directions

The future directions for research on a compound like “5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol” would depend on its potential applications. For example, if it has antiviral properties, future research could focus on optimizing its structure to increase its effectiveness and reduce side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a phenyl nucleophile under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as phenyl lithium or Grignard reagents are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group on the pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMVHBZGFCXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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